molecular formula C7H10Cl2N2Si B3347281 3,6-Dichloro-4-(trimethylsilyl)pyridazine CAS No. 130825-12-6

3,6-Dichloro-4-(trimethylsilyl)pyridazine

Cat. No. B3347281
Key on ui cas rn: 130825-12-6
M. Wt: 221.16 g/mol
InChI Key: RMZGQDLXADOHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501738B2

Procedure details

A four-neck flask equipped with a mechanical stirrer, thermowell, and addition funnel was charged with 2,2,6,6-tetramethylpiperidine (25.1 mL, 147.7 mmol) and anhydrous THF (200 mL). The solution was cooled to −10° C.-0° C. and n-BuLi (2.5 M in hexanes, 59 mL, 147.7 mmol) was added over 10 min. The solution was stirred for 15-20 min then further cooled to −78° C. A mixture of freshly purified 3,6-dichloro-pyridazine (10 g, 67.1 mmol) and trimethylsilyl chloride (9.3 mL, 73.8 mmol) in THF (100 mL) was added dropwise via an addition funnel. The dark red solution was stirred at −78° C. for 1 hr, at which point the reaction was complete. The reaction was quenched cold with saturated ammonium chloride solution (100 mL) and immediately diluted with MTBE (200 mL). The layers were separated while still cold (additional water was added if necessary until all solids dissolved) and the aqueous phase was washed with MTBE (100 mL). The combined organic solution was washed with dilute citric acid solution (30 mL portions) until the aqueous washes were pH 6-7. The organic solution was then washed with brine, dried over Na2SO4, and concentrated to a residue. The crude material was purified by column chromatography on silica gel (100 g, 2:1 heptane:EtOAc) to provide 13.6 g of 20 as a reddish oil.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[Cl:16][C:17]1[N:18]=[N:19][C:20]([Cl:23])=[CH:21][CH:22]=1.[CH3:24][Si:25](Cl)([CH3:27])[CH3:26]>C1COCC1>[Cl:16][C:17]1[N:18]=[N:19][C:20]([Cl:23])=[CH:21][C:22]=1[Si:25]([CH3:27])([CH3:26])[CH3:24]

Inputs

Step One
Name
Quantity
25.1 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
9.3 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 15-20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermowell, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −10° C.-0° C.
ADDITION
Type
ADDITION
Details
was added dropwise via an addition funnel
STIRRING
Type
STIRRING
Details
The dark red solution was stirred at −78° C. for 1 hr, at which
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched cold with saturated ammonium chloride solution (100 mL)
ADDITION
Type
ADDITION
Details
immediately diluted with MTBE (200 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated while still cold (additional water
ADDITION
Type
ADDITION
Details
was added if necessary until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved) and the aqueous phase
WASH
Type
WASH
Details
was washed with MTBE (100 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with dilute citric acid solution (30 mL portions) until the aqueous washes
WASH
Type
WASH
Details
The organic solution was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (100 g, 2:1 heptane:EtOAc)

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
ClC=1N=NC(=CC1[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.